

Technical Guide: NIST WebBook Data for 3-Hexanol, 2,5-dimethyl-

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Compound of Interest

Compound Name: 2,5-Dimethyl-3-hexanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the publicly available data for 3-Hexanol, 2,5-dimethyl- from the National Institute of Standards and Technology (NIST) Chemistry WebBook. The information is structured to be a practical resource for researchers, scientists, and professionals in drug development, offering readily accessible quantitative data, detailed experimental methodologies, and visual representations of key processes.

Compound Identification

Identifier	Value		
Chemical Formula	C ₈ H ₁₈ O[1][2][3][4]		
Molecular Weight	130.2279[1][2][3][4]		
IUPAC Name	2,5-dimethylhexan-3-ol[1][2][3][4]		
Other Names	3-Hexanol, 2,5-dimethyl-; 2,5-Dimethyl-3-hexanol[1][2][3][4]		
CAS Registry Number	19550-07-3[1][2][3][4]		
IUPAC Standard InChI	InChI=1S/C8H18O/c1-6(2)5-8(9)7(3)4/h6- 9H,5H2,1-4H3[1][2][3][4]		
IUPAC Standard InChlKey	SNKTZHPOKPYBPT-UHFFFAOYSA-N[1][2][3] [4]		



Quantitative Data

The following sections present the quantitative data available for 3-Hexanol, 2,5-dimethyl- in the NIST Chemistry WebBook, organized into clear, accessible tables.

Mass Spectrometry Data (Electron Ionization)

The mass spectrum for 3-Hexanol, 2,5-dimethyl- was obtained via electron ionization. The following table summarizes the major peaks, including their mass-to-charge ratio (m/z) and relative intensity.

Mass-to-Charge (m/z)	Relative Intensity (%)
41	85
43	100
55	70
57	95
71	60
87	50
112	5
130	1

Infrared Spectroscopy Data

The gas-phase infrared spectrum of 3-Hexanol, 2,5-dimethyl- is available in the NIST WebBook. The table below lists the prominent absorption bands and their corresponding frequencies.



Wavenumber (cm ⁻¹)	Transmittance (%) Assignment (Tentative)		
2960	65	C-H stretch (alkane)	
1470	80	C-H bend (alkane)	
1370	85	C-H bend (alkane)	
1100	75	C-O stretch (secondary alcohol)	
3630	90	O-H stretch (free)	

Phase Change Data

The NIST WebBook provides the following phase change data for 3-Hexanol, 2,5-dimethyl-.[3]

Property	Value	Units	Method	Reference
Boiling Point (Tboil)	431. ± 5.	К	Average of 7 values	N/A
Enthalpy of Vaporization (ΔναρΗ)	55.	kJ/mol at 352. K	Based on data from 337. to 431. K	Wilhoit and Zwolinski, 1973

Experimental Protocols

While the NIST WebBook does not provide detailed experimental protocols for the specific data on 3-Hexanol, 2,5-dimethyl-, this section outlines plausible methodologies based on standard analytical techniques.

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization mass spectrometry is a standard method for determining the molecular weight and fragmentation pattern of organic compounds.

Instrumentation: A typical EI-MS experiment would utilize a gas chromatograph coupled to a mass spectrometer (GC-MS). The mass spectrometer could be a quadrupole or time-of-flight



analyzer.

Sample Introduction: A dilute solution of 3-Hexanol, 2,5-dimethyl- in a volatile solvent (e.g., dichloromethane or methanol) would be injected into the gas chromatograph. The GC would separate the analyte from the solvent and any impurities.

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M+•), and also induces fragmentation.

Mass Analysis: The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Infrared Spectroscopy (IR)

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

Sample Preparation: For a liquid sample like 3-Hexanol, 2,5-dimethyl-, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[5]

Data Acquisition: The prepared sample is placed in the sample holder of the FTIR spectrometer. The instrument passes a beam of infrared radiation through the sample. The detector measures the amount of radiation that passes through the sample at each wavelength.

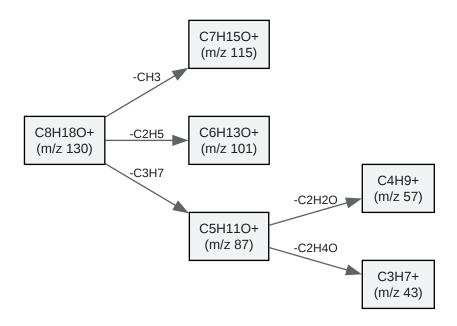
Data Processing: The resulting interferogram is converted into a spectrum (transmittance or absorbance versus wavenumber) using a Fourier transform. The spectrum reveals the



frequencies at which the molecule absorbs infrared radiation, corresponding to its vibrational modes.

Visualizations

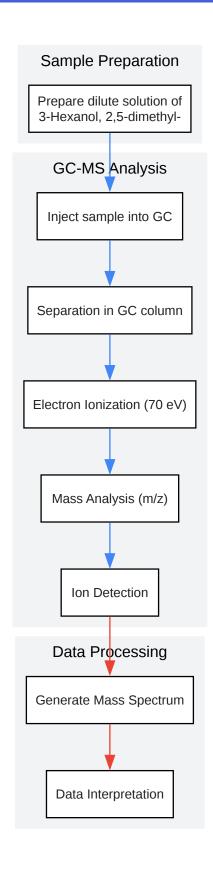
The following diagrams illustrate key concepts and workflows related to the analysis of 3-Hexanol, 2,5-dimethyl-.



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Caption: Fragmentation pathway of 3-Hexanol, 2,5-dimethyl-.

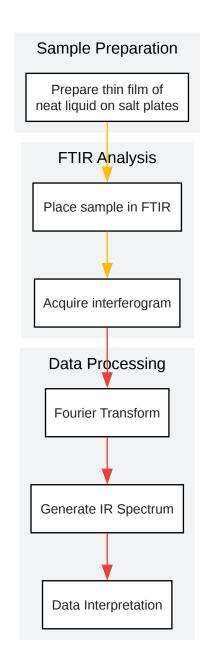




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Caption: General workflow for GC-MS analysis.





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